ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
The compound ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic molecule featuring a fused benzo[b]thiophene core linked to a tetrahydropyrimidine ring. Key structural elements include:
- Benzo[b]thiophene moiety: Provides aromaticity and planar geometry, enhancing π-π stacking interactions in biological systems.
- Tetrahydropyrimidine ring: Contains 4,6-dioxo and 2-thioxo groups, contributing to hydrogen-bonding and redox activity.
- Ethyl carboxylate group: Enhances solubility and serves as a synthetic handle for further derivatization.
Properties
IUPAC Name |
ethyl 2-[(E)-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-3-24-16(23)12-9-5-4-8(2)6-11(9)26-15(12)18-7-10-13(21)19-17(25)20-14(10)22/h7-8H,3-6H2,1-2H3,(H3,19,20,21,22,25)/b18-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFWKXFLORXXNV-CNHKJKLMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)N=CC3=C(NC(=S)NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)/N=C/C3=C(NC(=S)NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound notable for its intricate structure and potential biological activities. This article consolidates existing research findings regarding its biological activity, including preliminary studies and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique combination of functional groups that may contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 366.46 g/mol. It demonstrates solubility in various organic solvents and has a melting point ranging from 90 to 94 °C.
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit several biological activities:
- Antimicrobial Activity : Initial assays indicate potential antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation, indicating potential as an anticancer agent .
- Anti-inflammatory Effects : Similar compounds within the same structural family have displayed anti-inflammatory properties, warranting further investigation into this compound's potential in inflammatory conditions.
The biological activity of this compound may be attributed to its ability to interact with various biomolecules. Interaction studies are crucial for understanding these mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : Potential binding to biological receptors could modulate signaling pathways relevant to disease processes.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Thiazole derivative | Antibacterial | |
| Compound B | Pyrimidine analog | Anticancer | |
| Compound C | Thiophene derivative | Anti-inflammatory |
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a related compound derived from thiophene scaffolds. The results demonstrated significant inhibition of cancer cell lines with IC50 values in the micromolar range. This indicates that similar derivatives could possess comparable anticancer efficacy .
Case Study 2: Antimicrobial Efficacy
In another study, derivatives were tested against common bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 µg/mL for various strains, suggesting promising antimicrobial potential .
Future Directions
Further research is essential to fully elucidate the pharmacological profiles of this compound. Key areas for future investigation include:
- In vivo Studies : To assess the efficacy and safety profiles in living organisms.
- Mechanistic Studies : To clarify the pathways through which the compound exerts its biological effects.
- Structural Modifications : To optimize biological activity through chemical derivatization.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The presence of electron-withdrawing groups (e.g., 4,6-dioxo in the target compound) may enhance electrophilic reactivity, while bulky substituents (e.g., benzylidene in 7b ) improve lipophilicity and membrane permeability .
- Synthetic Efficiency : Derivatives like 10a achieve higher yields (85%) compared to 6o (22%), suggesting optimized reaction conditions for hydrazone formation .
Crystallographic and Conformational Analysis
- Thiazolo[3,2-a]pyrimidines : Compounds such as ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... exhibit a puckered pyrimidine ring (flattened boat conformation), with dihedral angles up to 80.94° between fused rings. This conformation may influence binding to biological targets like kinases .
Bioactivity and Mechanism
- Anticancer Activity : Derivatives like 7b and 10a show in vitro cytotoxicity against cancer cell lines, likely via inhibition of topoisomerase II or tubulin polymerization .
- Antimicrobial Potential: Thiophene-pyrimidine hybrids (e.g., thiazolo[3,2-a]pyrimidines) demonstrate antibacterial activity against Gram-positive strains, attributed to interference with cell wall synthesis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, refluxing a mixture of substituted pyrimidine precursors (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) with aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) in glacial acetic acid and acetic anhydride, catalyzed by sodium acetate, yields the target compound. Recrystallization from ethyl acetate/ethanol (3:2) improves purity to ~78% .
- Key Parameters : Reaction time (8–10 h), temperature (reflux conditions), and stoichiometric ratios (1:1 molar ratio of precursors) are critical. Purity is confirmed via HPLC or melting point analysis (mp 427–428 K) .
Q. Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure?
- Methodology :
- NMR/IR : Use -NMR to verify proton environments (e.g., methyl groups at δ ~1.2 ppm, aromatic protons at δ ~7.3 ppm) and IR for functional groups (C=O stretch ~1700 cm, C=S stretch ~1200 cm) .
- X-ray Diffraction : Single-crystal X-ray studies reveal puckered pyrimidine rings (flattened boat conformation) and dihedral angles (e.g., 80.94° between fused thiazolopyrimidine and benzene rings). Hydrogen bonding networks (C–H···O) stabilize the crystal lattice .
Q. What solvent systems are suitable for solubility and stability studies?
- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and ethyl acetate/ethanol mixtures (3:2) for recrystallization. Stability is assessed via accelerated degradation studies under UV light, heat (40–60°C), and acidic/basic conditions .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing byproducts in cyclocondensation reactions?
- Methodology :
- Catalyst Optimization : Replace sodium acetate with Lewis acids (e.g., ZnCl) or ionic liquids to enhance reaction efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (from 10 h to <2 h) and improve yield by 10–15% .
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., unreacted thiourea derivatives) and adjust stoichiometry or solvent polarity .
Q. How do structural variations (e.g., substituents on the benzylidene group) affect biological activity?
- Methodology :
- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -Cl, -F) or electron-donating (e.g., -OCH) groups on the benzylidene moiety. Test antimicrobial activity via MIC assays against S. aureus and E. coli .
- Mechanistic Insights : Use molecular docking to evaluate interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) .
Q. How to resolve contradictions in crystallographic data (e.g., bond length discrepancies)?
- Methodology :
- High-Resolution X-ray Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts .
- DFT Calculations : Compare experimental bond lengths (e.g., C–S: 1.68 Å) with theoretical values to identify outliers .
- Multi-Conformer Refinement : Use software like SHELXL to model disorder in flexible substituents (e.g., methoxy groups) .
Q. What strategies mitigate toxicity risks during in vitro biological assays?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
